4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Description
4-(3-Fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a 3-fluoro-4-nitrophenoxy group at position 4 and a methyl group at position 3. This structure combines electron-withdrawing (nitro and fluoro) and electron-donating (methyl) groups, which influence its physicochemical properties and reactivity. Pyrrolo[3,2-d]pyrimidine derivatives are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors .
The synthesis of such compounds typically involves nucleophilic aromatic substitution (SNAr) reactions between halogenated pyrrolopyrimidines and substituted phenols. For example, describes a related compound, 4-(2-fluoro-4-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidine, synthesized via heating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 2-fluoro-4-nitrophenol in bromobenzene at 130°C for 4 hours (85% yield). Reduction of the nitro group to an amine further diversifies its applications .
Properties
CAS No. |
919278-19-6 |
|---|---|
Molecular Formula |
C13H9FN4O3 |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
4-(3-fluoro-4-nitrophenoxy)-5-methylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C13H9FN4O3/c1-17-5-4-10-12(17)13(16-7-15-10)21-8-2-3-11(18(19)20)9(14)6-8/h2-7H,1H3 |
InChI Key |
YYWAAYIVPSDAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)OC3=CC(=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multiple steps, including cyclization, halogenation, and nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is being investigated for its potential as a kinase inhibitor and anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Positional Isomerism in Pyrrolopyrimidine Cores
- 4-(2-Fluoro-4-Nitrophenoxy)-7H-Pyrrolo[2,3-d]Pyrimidine (): This positional isomer differs in the pyrrolopyrimidine ring system ([2,3-d] vs. [3,2-d]), altering electronic distribution and binding affinity. The [2,3-d] isomer exhibits a pKa of 11.37 and density of 1.567 g/cm³ , while the [3,2-d] isomer likely has distinct solubility and reactivity due to methyl substitution at position 4.
- 4-Chloro-5-(4-Fluorophenyl)-7-Phenyl-7H-Pyrrolo[2,3-d]Pyrimidine (): Substitution with a chloro group at position 4 and aryl groups at positions 5 and 7 enhances lipophilicity, making it suitable for hydrophobic binding pockets.
Substitution at Position 5
5-Methyl-5H-Pyrrolo[3,2-d]Pyrimidine Derivatives ():
Compounds like N-butyl-7-(piperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine (yield: 81%) demonstrate that methyl substitution at position 5 stabilizes the ring system, improving synthetic yields compared to unsubstituted analogues. The methyl group also reduces steric hindrance for subsequent functionalization .- 5-(3-Morpholinopropyl)-4-([1,1'-Biphenyl]-4-yloxy)-5H-Pyrrolo[3,2-d]Pyrimidin-7-Amine (): Bulky substituents like morpholinopropyl at position 5 enhance solubility in polar solvents (e.g., DMF) but may reduce membrane permeability. Microwave-assisted synthesis (93% yield) is often required for such complex substitutions .
Biological Activity
4-(3-Fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 919278-19-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The detailed synthetic route often includes the use of specific reagents and conditions to achieve desired yields.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | [Reagent A] | 140°C, overnight | 49% |
| 2 | [Reagent B] | Cooling to room temperature | Variable |
| 3 | [Reagent C] | Filtration and drying | Final product |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values ranging from 29 to 59 µM against various cancer cell lines, indicating a promising potential for therapeutic applications .
- Mechanism of Action :
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression:
- EGFR : Inhibition observed with IC50 values comparable to established inhibitors.
- CDK2 : Significant activity noted, suggesting potential as a therapeutic target in cell cycle regulation .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[3,2-d]pyrimidine derivatives can vary significantly based on structural modifications. The presence of specific substituents on the phenyl ring influences both potency and selectivity against cancer cell lines.
| Compound | Substituent | IC50 (µM) against HepG2 |
|---|---|---|
| 5a | Unsubstituted | 68.17 |
| 5h | Fluoro | 43.15 |
| 5k | Di-chloro | 40.00 |
This table illustrates how varying substituents can lead to different biological outcomes, emphasizing the importance of SAR studies in drug development.
Case Studies
- Case Study A : A derivative of the compound was tested against leukemia L1210 cells, showing significant growth inhibition at concentrations as low as M.
- Case Study B : In vivo studies demonstrated that similar compounds could reduce tumor size in xenograft models by inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
